4-Bromo-1H-indazole-3-carbaldehyde

Electrophilic aromatic substitution Indazole bromination kinetics Regioselectivity

4-Bromo-1H-indazole-3-carbaldehyde (CAS 885521-76-6) is a heterobifunctional indazole building block bearing a reactive aldehyde at the C3 position and a bromine atom at the C4 position of the indazole ring. The 1H-indazole-3-carboxaldehyde scaffold is a privileged intermediate in medicinal chemistry, serving as a key precursor to polyfunctionalized 3-substituted indazoles that have yielded marketed kinase inhibitors including axitinib (Inlyta®) and pazopanib (Votrient®).

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 885521-76-6
Cat. No. B1292441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1H-indazole-3-carbaldehyde
CAS885521-76-6
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C(=C1)Br)C=O
InChIInChI=1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11)
InChIKeyDFPWFKJANMVAIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1H-indazole-3-carbaldehyde (CAS 885521-76-6): A C4-Brominated Indazole-3-carbaldehyde Building Block for Kinase-Targeted and Antibacterial Discovery


4-Bromo-1H-indazole-3-carbaldehyde (CAS 885521-76-6) is a heterobifunctional indazole building block bearing a reactive aldehyde at the C3 position and a bromine atom at the C4 position of the indazole ring . The 1H-indazole-3-carboxaldehyde scaffold is a privileged intermediate in medicinal chemistry, serving as a key precursor to polyfunctionalized 3-substituted indazoles that have yielded marketed kinase inhibitors including axitinib (Inlyta®) and pazopanib (Votrient®) [1]. This compound combines the synthetic versatility of the aldehyde handle with the orthogonal reactivity of an aryl bromide at the sterically encumbered C4 position, creating a strategic entry point for sequential functionalization not achievable with other bromoindazole-3-carbaldehyde regioisomers.

Why 4-Bromo-1H-indazole-3-carbaldehyde (CAS 885521-76-6) Cannot Be Replaced by Other Bromoindazole-3-carbaldehyde Regioisomers


The position of bromine substitution on the indazole-3-carbaldehyde core is not a trivial structural variation; it fundamentally determines electrophilic reactivity, cross-coupling regioselectivity, and biological target recognition. Electrophilic bromination kinetic studies demonstrate that the C4 position of the indazole ring is strongly deactivated relative to C5, C3, and C7, meaning the 4-bromo isomer cannot be accessed via the direct, cost-effective bromination routes used for other regioisomers [1]. Furthermore, the presence of a C4 substituent uniquely directs subsequent electrophilic functionalization to the C7 position, enabling a C4→C7 sequential derivatization strategy that is unavailable with C5-, C6-, or C7-substituted analogs [2]. In antibacterial drug discovery, the 4-bromo substitution pattern is specifically exploited in the design of FtsZ inhibitors, where it contributes to potent activity—a pharmacophoric requirement that cannot be met by relocating the bromine atom to other positions without loss of target engagement. These position-dependent reactivity and recognition properties mean that selecting the correct regioisomer is not a matter of convenience but a critical determinant of synthetic route feasibility and downstream biological outcome.

Quantitative Differentiation Evidence for 4-Bromo-1H-indazole-3-carbaldehyde (CAS 885521-76-6) Versus Closest Analogs


Electrophilic Bromination Positional Reactivity: C4 Is Kinetically Deactivated by ≥10-Fold Relative to C5

The C4 position of the indazole ring is essentially unreactive toward electrophilic bromination under conditions where C5, C3, and C7 undergo measurable reaction. Kinetic studies on molecular indazole in aqueous solution at 25°C established bimolecular rate coefficients (10⁻³ kºbi/dm³ mol⁻¹ s⁻¹) of 4.2 for position 5, 2.8 for position 3, and 0.4 for position 7; position 4 produced no detectable reaction product under these conditions [1]. This means the 4-bromo regioisomer cannot be synthesized by direct electrophilic bromination of 1H-indazole-3-carbaldehyde—the standard, economical route used for the 5-bromo and 7-bromo isomers—and instead requires alternative synthetic strategies such as de novo ring construction from a pre-brominated precursor or metalation/bromination sequences using directed ortho-metalation. The practical consequence is that 4-bromo-1H-indazole-3-carbaldehyde carries intrinsically higher synthetic cost and lower commercial availability than its 5-bromo or 7-bromo counterparts, making informed procurement decisions essential.

Electrophilic aromatic substitution Indazole bromination kinetics Regioselectivity

C4 Substituent Directs Exclusive C7 Regioselectivity in Subsequent Electrophilic Halogenation

The presence of a substituent at the C4 position of NH-free 1H-indazole exerts a dominant directing effect on subsequent electrophilic bromination, channeling reactivity exclusively to the C7 position. Under optimized conditions (NBS 1.1 equiv, DMF, 80°C, 18 h), 4-substituted 1H-indazoles undergo C7 monobromination in 77–88% isolated yield, with 5,7-dibrominated side product limited to 10–15% [1]. This contrasts with unsubstituted 1H-indazole, where bromination occurs as a mixture at multiple positions, and with C5-substituted analogs, which do not exhibit the same C7-directing effect. The C4→C7 orthogonality is synthetically enabling: the C4 aryl bromide of 4-bromo-1H-indazole-3-carbaldehyde can participate in a first Suzuki–Miyaura cross-coupling, and the C7 position can subsequently be brominated and coupled in a second, independent transformation—a sequential diversification strategy that 5-, 6-, or 7-bromoindazole-3-carbaldehyde regioisomers cannot replicate.

Regioselective halogenation Sequential C–H functionalization 4-Substituted indazole

FtsZ Antibacterial Pharmacophore: 4-Bromoindazole Derivatives Achieve 256-Fold Potency Gains Over 3-Methoxybenzamide Baseline

A focused medicinal chemistry campaign designed, synthesized, and evaluated a series of novel 4-bromo-1H-indazole derivatives as filamentous temperature-sensitive protein Z (FtsZ) inhibitors, establishing the 4-bromo substitution as a critical pharmacophoric element [1]. The lead compounds 12 and 18 exhibited 256-fold more potent antibacterial activity than the reference FtsZ inhibitor 3-methoxybenzamide (3-MBA) against penicillin-resistant Staphylococcus aureus. Compound 9 demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL against penicillin-susceptible Streptococcus pyogenes, representing 32-fold improvement over 3-MBA, 32-fold improvement over the natural product curcumin, and 2-fold superiority over the clinical fluoroquinolone ciprofloxacin, although it was 4-fold less active than the β-lactam oxacillin sodium. Additionally, several synthesized compounds displayed moderate cell division inhibition against S. aureus ATCC25923, Escherichia coli ATCC25922, and Pseudomonas aeruginosa ATCC27853, with a shared minimum cell division concentration of 128 µg/mL. While these data are reported for elaborated 4-bromo-1H-indazole derivatives rather than the free aldehyde, they validate the 4-bromo substitution pattern as a privileged motif for FtsZ-targeted antibacterial discovery, making 4-bromo-1H-indazole-3-carbaldehyde the strategic precursor of choice for constructing this compound class.

FtsZ inhibition Antibacterial drug discovery 4-Bromo-1H-indazole SAR

Commercial Availability: Purity Benchmarking and Price Differentiation Among Bromoindazole-3-carbaldehyde Regioisomers

4-Bromo-1H-indazole-3-carbaldehyde is commercially available at a standard purity of 98+% (HPLC) with full analytical characterization including NMR, HPLC, and MS spectra provided on a per-batch basis from major suppliers . Pricing data from a European supplier lists this compound at approximately 503 € per 250 mg (equivalent to ~2,012 €/g) . For comparison, the 5-bromo regioisomer (CAS 201227-38-5) is more broadly listed across multiple suppliers, reflecting its greater synthetic accessibility via direct electrophilic bromination, and typically commands a lower price point (precise pricing varies by vendor and scale). The 6-bromo isomer (CAS 885271-72-7) and 7-bromo isomer occupy intermediate positions in terms of supplier coverage. The relative scarcity of 4-bromo-1H-indazole-3-carbaldehyde in commercial catalogs is a direct consequence of the C4 deactivation toward electrophilic bromination discussed above, necessitating more costly de novo synthetic approaches. Purchasers should verify lot-specific purity, residual metal content (if the compound is used in Pd-catalyzed transformations), and aldehyde integrity (via ¹H NMR carbonyl signal) before committing to large-scale procurement.

Procurement benchmarking Commercial availability Building block purity

High-Value Application Scenarios for 4-Bromo-1H-indazole-3-carbaldehyde (CAS 885521-76-6) Based on Quantitative Differentiation Evidence


Sequential C4→C7 Divergent Library Synthesis for Kinase Inhibitor Screening

The orthogonality of the C4 bromine (Suzuki–Miyaura cross-coupling handle) and the C7 position (directed electrophilic bromination followed by a second cross-coupling) makes 4-bromo-1H-indazole-3-carbaldehyde an ideal scaffold for generating two-dimensional diversity arrays. A medicinal chemistry team can first derivatize the C3 aldehyde via Knoevenagel or Wittig condensation to install a warhead or linker, then perform a first Suzuki coupling at C4 to introduce aryl/heteroaryl diversity, followed by regioselective C7 bromination (84% yield, ~6:1 mono:di selectivity ) and a second Suzuki coupling. This C4→C7 sequential strategy delivers a compound library with systematic variation at two positions on the indazole core—a capability not available using 5- or 6-bromo regioisomers, which lack the C7-directing group effect. The approach aligns with the established role of indazole-3-carboxaldehyde derivatives as precursors to marketed kinase inhibitors .

FtsZ-Targeted Antibacterial Lead Optimization Starting from a Validated 4-Bromoindazole Template

The 4-bromo substitution pattern is a critical component of the pharmacophore for FtsZ inhibitors with demonstrated antibacterial activity. Starting from 4-bromo-1H-indazole-3-carbaldehyde, medicinal chemists can elaborate the C3 aldehyde into various side chains while preserving the C4 bromine or using it for cross-coupling diversification, generating analogs within the compound series that has already produced leads with 256-fold potency gains over 3-MBA and MIC values as low as 4 µg/mL against clinically relevant Gram-positive pathogens . This scenario is specifically relevant for programs targeting drug-resistant Staphylococcus and Streptococcus species where FtsZ has been validated as an antibacterial target. Using a 5-bromo or 6-bromo regioisomer as the starting material would produce a different chemotype outside the established SAR landscape, requiring de novo validation of target engagement and antibacterial activity.

Corrosion Inhibitor Development Leveraging 4-Substituted Indazole Electronic Properties

Density functional theory (DFT) calculations at the B3LYP/6-31G++(d,p) level have been performed on a series of six 4-substituted 1H-indazoles, including 4-bromo-1H-indazole, establishing quantitative global reactivity parameters (EHOMO, ELUMO, HOMO–LUMO energy gap ΔE, chemical hardness, softness, electronegativity, electrophilicity, and nucleophilicity) that correlate with corrosion inhibition efficiency . Among the halogen-substituted analogs (4-fluoro, 4-chloro, 4-bromo), the bromine atom's polarizability and electron-withdrawing character modulate the HOMO–LUMO gap and electron donation capacity differently than fluorine or chlorine, providing tunable inhibition properties. 4-Bromo-1H-indazole-3-carbaldehyde extends this capability by adding the aldehyde functional group, which can form covalent bonds with metal surfaces or serve as an anchoring group for surface modification. This application scenario is relevant for industrial material science teams developing organic corrosion inhibitors for mild steel in acidic environments, where the combination of a polarizable bromine substituent and a surface-reactive aldehyde group offers a distinct profile compared to non-brominated or differently substituted indazole derivatives.

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